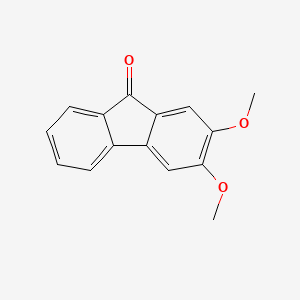

2,3-Dimethoxy-9H-fluoren-9-one

Description

Significance of Fluorenone Derivatives in Chemical Sciences and Materials Research

Overview of Fluorenone as a Privileged Structural Unit in Organic Synthesis and Materials Science

Fluorenone, with its distinctive tricyclic aromatic ketone structure, serves as a fundamental building block in both organic synthesis and materials science. wikipedia.org Its rigid, planar framework and versatile reactivity make it a "privileged structural unit," a term used to describe molecular scaffolds that are capable of binding to multiple biological targets or forming the basis for a variety of functional materials.

In the realm of organic synthesis, fluorenone and its derivatives are key intermediates in the creation of a wide array of complex molecules. ujpronline.com They are utilized in the synthesis of pharmaceuticals, including antimalarial drugs, and agrochemicals. ujpronline.com The reactivity of the ketone group and the aromatic rings allows for a multitude of chemical transformations, enabling the construction of diverse molecular architectures. africaresearchconnects.comhenu.edu.cnhenu.edu.cn

The significance of fluorenone extends prominently into materials science, where its unique electronic and optical properties are harnessed. henu.edu.cnhenu.edu.cn Fluorene (B118485) derivatives are integral components in the development of organic light-emitting diodes (OLEDs), organic semiconductors, and fluorescent probes. ujpronline.commdpi.comresearchgate.net Their good thermal stability, high photoluminescence efficiency, and charge transport capabilities make them highly desirable for these applications. mdpi.com The ability to modify the fluorene core with various substituents allows for the fine-tuning of its properties to meet the specific demands of advanced materials. mdpi.comrsc.org

Impact of Substituents on the Electronic and Photophysical Properties of Fluorenone Derivatives

The electronic and photophysical properties of fluorenone derivatives are highly sensitive to the nature and position of substituents on the aromatic core. mdpi.comresearchgate.net These modifications can profoundly influence the molecule's absorption and emission of light, as well as its behavior in electronic devices.

Electron-donating groups, such as methoxy (B1213986) (-OCH3) groups, and electron-withdrawing groups can alter the energy levels of the molecule's frontier molecular orbitals (the highest occupied molecular orbital, HOMO, and the lowest unoccupied molecular orbital, LUMO). researchgate.net This, in turn, affects the energy of electronic transitions and the resulting photophysical properties. researchgate.net For instance, the introduction of substituents can shift the absorption and fluorescence spectra, modify the fluorescence quantum yield, and influence the rates of intersystem crossing (the transition between singlet and triplet excited states). researchgate.netresearchgate.net

Theoretical studies, often employing density functional theory (DFT), have been instrumental in understanding these substituent effects. researchgate.netresearchgate.net Research has shown that even subtle changes, such as the length of alkyl chains attached to the fluorenone core, can lead to significant differences in molecular self-assembly and crystalline structure. rsc.org The strategic placement of substituents is a key strategy for designing fluorenone derivatives with tailored properties for specific applications, such as enhanced fluorescence or specific charge-transport characteristics. mdpi.com

Research Context of 2,3-Dimethoxy-9H-fluoren-9-one

Positioning of this compound within Methoxyfluorenone Chemistry

Within the broader class of fluorenone derivatives, those bearing methoxy substituents have been a subject of considerable investigation. researchgate.nettandfonline.comoup.comrsc.org The introduction of methoxy groups can significantly modulate the electronic and photophysical properties of the fluorenone scaffold. researchgate.net

A comprehensive study on a range of methoxy-substituted fluorenones highlighted the importance of the substituent's position in dictating fluorescence and radiationless deactivation pathways. researchgate.net The presence of methoxy groups can lead to a stabilization of the singlet-excited state, which in turn influences the non-radiative decay rates. researchgate.net For example, research has explored the synthesis and properties of various methoxyfluorenone isomers, such as 1-methoxyfluorenone and 7-methoxyfluorenone-2-carboxylic acid. tandfonline.comrsc.org

The compound this compound fits within this context as a specific isomer where the methoxy groups are situated on adjacent positions of one of the benzene (B151609) rings. This particular substitution pattern is expected to impart distinct electronic characteristics compared to other methoxyfluorenone isomers, influencing its behavior in chemical reactions and its potential applications in materials science.

Current Research Trajectories and Future Directions for this compound

While specific, in-depth research focused solely on this compound is not extensively documented in the provided search results, the broader trends in fluorenone chemistry suggest potential avenues for future investigation. The synthesis of this compound has been noted in the context of broader chemical studies. core.ac.uk

Future research will likely focus on a detailed characterization of its photophysical and electrochemical properties. This would involve measuring its absorption and emission spectra, fluorescence quantum yield, and excited-state lifetimes to understand how the 2,3-dimethoxy substitution pattern influences its behavior compared to other fluorenone derivatives.

Furthermore, given the utility of fluorenones in materials science, this compound could be explored as a building block for novel organic electronic materials. Investigations into its potential use in OLEDs, organic solar cells, or as a sensor are plausible research directions. The synthesis of polymers or larger conjugated systems incorporating the 2,3-dimethoxy-9H-fluorenone unit could also lead to materials with interesting and potentially useful properties.

Another area of potential research lies in its application in medicinal chemistry. As various substituted fluorenones have shown biological activity, screening this compound for potential therapeutic properties could be a worthwhile endeavor. wikipedia.orgujpronline.com

Structure

3D Structure

Properties

IUPAC Name |

2,3-dimethoxyfluoren-9-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O3/c1-17-13-7-11-9-5-3-4-6-10(9)15(16)12(11)8-14(13)18-2/h3-8H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMAYXNVUYLWPFN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)C3=CC=CC=C3C2=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00452222 | |

| Record name | 2,3-Dimethoxy-9H-fluoren-9-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00452222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2041-27-2 | |

| Record name | 2,3-Dimethoxy-9H-fluoren-9-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00452222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Spectroscopic Characterization and Structural Elucidation of 2,3 Dimethoxy 9h Fluoren 9 One

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Determination

NMR spectroscopy is an indispensable tool for determining the structure of organic compounds by mapping the carbon-hydrogen framework. Through a combination of one-dimensional (1D) and two-dimensional (2D) experiments, a complete and unambiguous assignment of protons and carbons can be achieved. uni-muenchen.de

The ¹H NMR spectrum of 2,3-Dimethoxy-9H-fluoren-9-one provides critical information about the number, environment, and connectivity of protons in the molecule. In a deuterated chloroform (B151607) (CDCl₃) solvent, the spectrum displays distinct signals for the aromatic protons and the methoxy (B1213986) groups. rsc.org A 2021 study reported detailed ¹H NMR data acquired at 500 MHz in deuterated dichloromethane (B109758) (CD₂Cl₂), which is presented below. beilstein-journals.org

The spectrum is characterized by two sharp singlets in the upfield region, corresponding to the protons of the two methoxy groups (-OCH₃). The downfield aromatic region contains signals for the six protons attached to the fluorenone core. The protons on the unsubstituted benzene (B151609) ring (H-5, H-6, H-7, H-8) typically appear as a complex set of multiplets due to spin-spin coupling. beilstein-journals.org The protons on the methoxy-substituted ring (H-1 and H-4) appear as singlets, as they lack adjacent protons for coupling. beilstein-journals.org

Table 1: ¹H NMR Spectral Data for this compound in CD₂Cl₂

| Proton Assignment | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

|---|---|---|---|

| 8-H | 7.50 | dt | 7.3, 1.0 |

| 6-H | 7.42 | td | 7.3, 1.1 |

| 5-H | 7.41–7.38 | m | - |

| 7-H | 7.20 | td | 7.3, 1.3 |

| 1-H | 7.15 | s | - |

| 4-H | 7.03 | s | - |

| 2-OCH₃ or 3-OCH₃ | 3.97 | s | - |

| 2-OCH₃ or 3-OCH₃ | 3.88 | s | - |

Data sourced from a 500 MHz spectrum in CD₂Cl₂. beilstein-journals.org

Complementing the proton data, the ¹³C NMR spectrum reveals the electronic environment of each carbon atom in the molecule. The spectrum for this compound shows 15 distinct carbon signals, consistent with its molecular formula, C₁₅H₁₂O₃. rsc.orgmatrix-fine-chemicals.combeilstein-journals.org

Key signals include the downfield peak of the carbonyl carbon (C-9) around 193.0 ppm. rsc.org The carbons directly attached to the electron-donating methoxy groups (C-2 and C-3) are significantly shielded and appear at approximately 150.6 and 155.4 ppm, respectively. beilstein-journals.org The two methoxy carbons themselves are observed as sharp signals around 56 ppm. rsc.org The remaining signals correspond to the other quaternary and protonated aromatic carbons of the fluorenone skeleton. beilstein-journals.org

Table 2: ¹³C NMR Spectral Data for this compound in CD₂Cl₂

| Carbon Assignment | Chemical Shift (δ) ppm |

|---|---|

| C-9 (C=O) | 193.3 |

| C-3 | 155.4 |

| C-2 | 150.6 |

| C-5a | 144.6 |

| C-4a | 139.9 |

| C-8a | 135.4 |

| C-6 | 134.8 |

| C-7 | 128.7 |

| C-9a | 127.6 |

| C-8 | 123.9 |

| C-5 | 119.7 |

| C-1 | 107.6 |

| C-4 | 104.2 |

| 2-OCH₃ or 3-OCH₃ | 56.8 |

| 2-OCH₃ or 3-OCH₃ | 56.7 |

Data sourced from a 126 MHz spectrum in CD₂Cl₂. beilstein-journals.org

While 1D NMR provides foundational data, 2D NMR experiments are crucial for assembling the molecular puzzle by establishing through-bond and through-space correlations. uni-muenchen.de For this compound, several 2D techniques would be employed for full structural confirmation.

¹H-¹H Correlated Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically separated by two or three bonds. In the spectrum of this compound, COSY would show correlations between the adjacent protons on the unsubstituted aromatic ring (H-5/H-6, H-6/H-7, and H-7/H-8), confirming their sequence.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC spectrum correlates protons with the carbons to which they are directly attached. This allows for the unambiguous assignment of each protonated carbon. For instance, the signal for H-1 at 7.15 ppm would show a cross-peak with the carbon signal at 107.6 ppm, assigning this resonance to C-1. beilstein-journals.org

Heteronuclear Multiple Bond Correlation (HMBC): HMBC is one of the most powerful structure elucidation tools, as it reveals correlations between protons and carbons separated by two or three bonds. This is vital for connecting different fragments of the molecule. Key HMBC correlations for this compound would include:

Correlations from the methoxy protons (δ ~3.88-3.97 ppm) to their respective attached carbons (C-2 and C-3), confirming the placement of the methoxy groups. beilstein-journals.org

Correlations from H-1 to carbons C-2, C-3, and C-9a, and from H-4 to C-2, C-3, and C-5a, which would definitively establish the 2,3-disubstitution pattern.

Correlations from aromatic protons like H-8 (δ ~7.50 ppm) to the carbonyl carbon C-9 (δ ~193.3 ppm), confirming the connectivity of the fluorenone core. beilstein-journals.org

Carbon-13 (13C) NMR Spectral Analysis

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry provides the exact molecular weight and elemental composition of a compound and offers insights into its structure through analysis of its fragmentation patterns.

HRMS is used to determine the mass of a molecule with extremely high accuracy, which allows for the calculation of its elemental formula. For this compound, with a molecular formula of C₁₅H₁₂O₃, the exact mass can be determined. matrix-fine-chemicals.com An electron ionization (EI) HRMS study reported the mass of the molecular ion [M]•⁺. beilstein-journals.org This precise measurement is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions.

Table 3: High-Resolution Mass Spectrometry (HRMS) Data

| Ion | Calculated m/z | Found m/z |

|---|---|---|

| [M]•⁺ (C₁₅H₁₂O₃) | 240.0786 | 240.0784 |

Data sourced from HRMS (EI). beilstein-journals.org

In EI-MS, the molecule is bombarded with high-energy electrons, causing it to ionize and break apart into characteristic fragments. The resulting mass spectrum is a fingerprint of the molecule's structure. For this compound, the fragmentation is dictated by the stable aromatic core and the methoxy substituents.

The most abundant peak is often the molecular ion (M•⁺) at m/z 240, indicating the stability of the tricyclic system. beilstein-journals.orgrsc.org A common fragmentation pathway for methoxylated aromatic compounds is the loss of a methyl radical (•CH₃), leading to a significant fragment ion at m/z 225 ([M-15]⁺). This can be followed by the subsequent loss of a neutral carbon monoxide (CO) molecule from the ketone or a rearranged intermediate, resulting in a fragment at m/z 197 ([M-15-28]⁺). Another potential fragmentation involves the initial loss of CO from the molecular ion to give a fragment at m/z 212.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

Electronic Absorption and Emission Spectroscopy for Electronic Transitions

Electronic spectroscopy, encompassing Ultraviolet-Visible (UV-Vis) absorption and fluorescence emission techniques, serves as a fundamental tool for probing the electronic transitions within a molecule. rsc.org When a molecule like this compound absorbs photons in the UV-Vis range, electrons are promoted from a lower energy level to a higher one. rsc.org These transitions, typically from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO), provide information on the molecule's electronic structure. mdpi.com The subsequent emission of light as the molecule relaxes back to its ground state, known as fluorescence, offers further details about the excited state's properties and decay pathways.

Ultraviolet-Visible (UV-Vis) Absorption Characteristics of Dimethoxyfluorenones

The UV-Vis absorption spectra of fluorenone and its derivatives are characterized by distinct electronic transitions. The absorption bands observed are generally attributed to π → π* and n → π* transitions. mdpi.com The π → π* transitions are typically intense and arise from the excitation of electrons in the conjugated π-system of the fluorene (B118485) core. The n → π* transition, involving the non-bonding electrons of the carbonyl group's oxygen atom, is usually weaker. The presence and position of substituents, such as methoxy groups, can significantly modulate these transitions.

The position of methoxy substituents on the fluorenone ring system has a pronounced effect on the absorption maxima (λmax). Research on a series of methoxy-substituted fluorenones shows that substitution at positions meta to the carbonyl group (e.g., positions 2, 4, 7) results in a progressive red shift (a shift to longer wavelengths) of the absorption maximum. researchgate.netnih.gov In contrast, substitution at positions para to the carbonyl (e.g., position 3) causes minimal change compared to the parent fluorenone. researchgate.net

For instance, in acetonitrile (B52724), a polar aprotic solvent, the absorption maximum shifts from 432 nm to 504 nm as the number and position of meta-methoxy groups are varied across different isomers. researchgate.net Dimethoxy-substituted fluorenones like 2,4-dimethoxyfluorenone exhibit a significantly red-shifted absorption maximum compared to the parent compound. researchgate.net This effect is attributed to the stabilization of the excited state through partial charge transfer from the meta-methoxy substituents to the carbonyl group. nih.gov

Based on these established trends, this compound, having one meta (position 2) and one para (position 3) methoxy group relative to the carbonyl, is expected to show a notable red shift in its absorption spectrum compared to unsubstituted 9-fluorenone (B1672902).

Table 1: UV-Vis Absorption Maxima (λabs / nm) of Selected Methoxyfluorenones in Different Solvents This table presents data for related compounds to illustrate the effect of methoxy group positioning.

| Compound | Cyclohexane | Acetonitrile | Ethanol (B145695) |

|---|---|---|---|

| 9-Fluorenone (Parent) | 422 | 422 | 423 |

| 2-Methoxyfluorenone | 423 | 432 | 436 |

| 3-Methoxyfluorenone | 421 | 422 | 423 |

| 2,4-Dimethoxyfluorenone | 457 | 476 | 482 |

| 3,6-Dimethoxyfluorenone | 422 | 423 | 425 |

Data sourced from a comprehensive study on methoxy-substituted fluorenones. researchgate.net

Fluorescence Emission Properties of Methoxyfluorenones

Following electronic excitation, methoxyfluorenones can relax to the ground state via radiative decay, emitting light in a process known as fluorescence. The efficiency and timescale of this emission are highly dependent on the molecular structure.

The fluorescence quantum yield (Φf), which measures the efficiency of fluorescence, and the fluorescence lifetime (τf), the average time the molecule spends in the excited state, are critically influenced by the position of the methoxy substituents. nih.gov

Studies have demonstrated that methoxy groups at para positions (e.g., 3 and 6) have little to no effect on the fluorescence quantum yield or lifetime compared to the parent 9-fluorenone. nih.gov However, methoxy groups at meta positions (e.g., 2, 4, 7) significantly alter these properties. nih.govresearchgate.net An increasing number of methoxy groups at meta positions leads to a progressive increase in the rate of nonradiative decay (knr). nih.govresearchgate.net This enhanced nonradiative pathway competes with fluorescence, thereby reducing both the quantum yield and the lifetime. For example, 2,4,7-trimethoxyfluorenone sees its nonradiative decay rate increase by approximately 30-fold compared to the parent fluorenone in acetonitrile. nih.gov This phenomenon is explained by the stabilization of the singlet excited state, which facilitates deactivation through pathways other than light emission. nih.gov

Given that this compound contains a methoxy group at the meta-position (C-2), it is expected that its fluorescence lifetime would be significantly modified compared to the parent fluorenone.

Influence of Methoxy Substituent Position on Fluorescence Quantum Yield and Lifetime

X-ray Crystallography for Precise Solid-State Molecular Structure Determination

X-ray crystallography stands as the definitive method for the unambiguous determination of the three-dimensional atomic arrangement of molecules in their solid state. For complex organic molecules such as fluorenone derivatives, this technique provides precise data on bond lengths, bond angles, and torsion angles, collectively defining the molecular conformation. Furthermore, it reveals the intricate details of intermolecular interactions, such as hydrogen bonding and π–π stacking, which govern the molecular packing within the crystal lattice. The insights gained from crystallographic studies are fundamental to understanding the structure-property relationships that dictate the material's physical and chemical behaviors. acs.org

Single-Crystal X-ray Diffraction in Fluorenone Derivative Characterization

Single-crystal X-ray diffraction (SC-XRD) is the gold-standard technique for elucidating the molecular structure of crystalline solids, including derivatives of 9H-fluoren-9-one. The process involves irradiating a single, high-quality crystal with a monochromatic X-ray beam and analyzing the resulting diffraction pattern.

The experimental workflow begins with the growth of suitable single crystals, often achieved through slow evaporation of a solvent from a saturated solution of the compound. sphinxsai.com These crystals are then mounted on a goniometer head in an instrument known as a diffractometer. Modern diffractometers, such as the Bruker SMART APEX or Oxford Diffraction Gemini series, are typically equipped with a CCD detector and use a specific wavelength of X-ray radiation, commonly Mo-Kα (λ = 0.71073 Å) or Cu-Kα (λ = 1.5418 Å), generated from a sealed tube or a microfocus source. sphinxsai.comrsc.org Data collection is often performed at low temperatures (e.g., 173 K) to minimize thermal vibrations of the atoms, leading to a more precise structure determination. rsc.org

As the crystal is rotated in the X-ray beam, a large number of diffraction spots (reflections) are collected. The intensities and positions of these reflections are processed using specialized software like SAINT or CrysAlisPro. sphinxsai.comrsc.org The software indexes the reflections to determine the unit cell parameters (the dimensions a, b, c and angles α, β, γ of the basic repeating unit of the crystal) and the crystal system. An empirical absorption correction is typically applied to the data to account for the absorption of X-rays by the crystal itself. rsc.org

The crystal structure is then solved using computational methods, such as direct methods (implemented in programs like SHELXS) or Patterson methods. sphinxsai.comiucr.org This initial solution provides a rough model of the atomic positions. The model is subsequently refined against the experimental data using full-matrix least-squares techniques with programs like SHELXL. sphinxsai.comrsc.org In this iterative process, the atomic coordinates and anisotropic displacement parameters (which describe the thermal motion of the atoms) are adjusted to achieve the best possible fit between the calculated and observed diffraction patterns, a process monitored by the R-factor, which indicates the quality of the agreement. Hydrogen atoms are often located in the difference Fourier map or placed in calculated positions. rsc.org

While specific crystallographic data for this compound is not publicly available, the analysis of a structurally similar compound, (9R)-2,3-dimethoxy-9-methyl-9H-fluorene, provides a representative example of the data obtained from such an analysis. nih.gov The key crystallographic parameters for this related fluorene derivative are detailed in the table below.

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₆H₁₆O₂ |

| Formula Weight | 240.30 g/mol |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 10.592 |

| b (Å) | 10.873 |

| c (Å) | 11.134 |

| α (°) | 100.081 |

| β (°) | 94.108 |

| γ (°) | 96.439 |

| Volume (ų) | 1246.3 |

| Z | 2 |

| R-factor | 0.1193 |

Studies on other fluorenone derivatives reveal common structural characteristics. For instance, the fluorenone core is generally planar, although substituents can cause minor deviations. iucr.org In the case of 2,7-dibromo-9-[4-(dimethylamino)benzylidene]fluorene, the fluorene system is largely planar, but steric hindrance between hydrogen atoms causes significant torsion in other parts of the molecule. iucr.org The bond lengths and angles within the fluorene skeleton are in good agreement with those reported for other similar structures. iucr.org The precise determination of these parameters through SC-XRD is crucial for understanding the electronic and steric effects of substituents on the fluorenone framework.

Photophysical Processes and Excited State Dynamics of Dimethoxyfluorenones

Excited-State Properties and Electronic Energy Landscape of Fluorenones

The electronic energy landscape of fluorenones is characterized by closely spaced singlet and triplet excited states, the nature and energy of which are highly sensitive to substitution and solvent environment. The lowest singlet excited state (S₁) of the parent fluorenone can be of n-π* or π-π* character depending on the solvent polarity. This delicate balance is a key determinant of the subsequent deactivation pathways.

Characterization of Singlet-Excited State Energy and Nature

The introduction of electron-donating groups, such as methoxy (B1213986) groups, generally lowers the energy of the singlet excited state. A comprehensive investigation into a series of methoxy-substituted fluorenones revealed that the position of the substituent on the fluorenone core is critical in modulating the singlet-excited state energy and its character. researchgate.net

| Compound | Fluorescence Quantum Yield (Φf) in Acetonitrile (B52724) | Singlet Lifetime (τs) in Acetonitrile (ns) |

|---|---|---|

| Fluorenone | 0.027 researchgate.net | 16 |

| 2-Methoxyfluorenone | <0.01 researchgate.net | - |

| 3-Methoxyfluorenone | ~0.027 researchgate.net | - |

| 2,7-Dimethoxyfluorenone | - | - |

Mechanisms of Non-Radiative Deactivation in Substituted Fluorenones

Upon photoexcitation, molecules can return to the ground state via radiative pathways, such as fluorescence, or through non-radiative processes. In fluorenones, non-radiative deactivation often dominates, and includes mechanisms like intersystem crossing (ISC) and internal conversion, which can be influenced by phenomena such as twisted intramolecular charge transfer (TICT).

Role of Intersystem Crossing (ISC)

Intersystem crossing is a process where the molecule transitions from a singlet excited state to a triplet excited state. For the parent fluorenone, ISC is a significant deactivation pathway, with a triplet quantum yield of nearly 100% in nonpolar solvents and 0.46 in acetonitrile. The efficiency of ISC is governed by El-Sayed's rule, which favors transitions between states of different orbital character (e.g., n-π* to π-π). rsc.org In polar solvents, the S₁ state of fluorenone gains more π-π character, which can reduce the rate of ISC to the lower-lying triplet states of similar character. researchgate.net

For substituted fluorenones, the introduction of electron-donating groups can influence the rate of ISC. However, for fluorenones with meta-methoxy substituents, the increase in the rate of non-radiative decay is primarily attributed to an enhancement of internal conversion rather than ISC. researchgate.net

Twisted Intramolecular Charge Transfer (TICT) Phenomena in Electron-Donating Fluorenones

In molecules containing both electron-donating and electron-accepting moieties linked by a single bond, a photoinduced electron transfer can lead to the formation of a twisted intramolecular charge transfer (TICT) state. rsc.org This process involves a rotational motion around the single bond, leading to a highly polar excited state with a large geometric rearrangement. rsc.org The formation of TICT states provides an efficient non-radiative decay channel, often resulting in quenched fluorescence. nih.govmdpi.com

Fluorenone derivatives with strong electron-donating groups can exhibit TICT phenomena. researchgate.net The fluorenone moiety acts as the acceptor, while the methoxy groups in 2,3-dimethoxy-9H-fluoren-9-one serve as electron donors. Upon excitation, a partial charge transfer from the methoxy-substituted ring to the carbonyl group is enhanced. While direct evidence for a fully formed and geometrically distinct TICT state in this compound is not explicitly detailed in the literature, the concept of a partial intramolecular charge transfer is central to explaining the photophysical behavior of meta-methoxy substituted fluorenones. researchgate.net This charge transfer character in the excited state promotes non-radiative decay.

Influence of Methoxy Group Position on Photophysical Behavior

A comprehensive study on a broad set of methoxy-substituted fluorenones has unequivocally demonstrated the critical importance of the substituent's location on the fluorenone core in modulating its photophysical properties. researchgate.net

Effects of Meta-Methoxy Substituents on Nonradiative Decay Pathways

Substituents at positions meta to the carbonyl group (positions 2, 4, 5, and 7) have been found to significantly increase the rate of non-radiative decay (k_nr). researchgate.net This effect is cumulative, with the non-radiative decay becoming progressively more dominant with an increasing number of meta-methoxy substituents. researchgate.net For instance, 2,4,7-trimethoxyfluorenone shows a 30-fold increase in k_nr compared to the parent fluorenone in acetonitrile. researchgate.net

The predominance of non-radiative decay is rationalized by the stabilization of the singlet-excited state via partial charge transfer from the meta-methoxy substituents to the carbonyl group. researchgate.net This stabilization lowers the energy of the S₁ state, and a correlation has been observed where a lower singlet-excitation energy corresponds to a higher non-radiative decay rate constant. researchgate.net In the case of this compound, the methoxy group at the 2-position is meta to the carbonyl and is expected to significantly contribute to the enhancement of non-radiative decay pathways, leading to a lower fluorescence quantum yield compared to the parent fluorenone.

The table below presents the non-radiative decay rate constants for fluorenone and a meta-substituted derivative to illustrate this trend.

| Compound | Non-radiative Decay Rate (k_nr) in Acetonitrile (s⁻¹) |

|---|---|

| Fluorenone | - |

| 2,4,7-Trimethoxyfluorenone | - |

Specific values for the non-radiative decay rates were not available in the search results, but the trend of a significant increase for the substituted compound is well-established. researchgate.net

Solvent-Dependent Photophysical Behavior and Excited-State Reactivity

The photophysical properties of fluorenone derivatives, including this compound, are highly sensitive to the solvent environment. This dependency is evident in the shifts of absorption and emission spectra, fluorescence quantum yields, and the nature of excited-state decay pathways.

A notable characteristic of fluorenones is the significant difference in the Stokes shift—the difference between the maxima of the absorption and emission spectra—when moving from nonpolar to polar and polar protic solvents. researchgate.net For instance, the parent fluorenone shows a nearly twofold increase in its Stokes shift in ethanol (B145695) compared to cyclohexane. researchgate.net This substantial shift indicates that the excited states possess larger dipole moments than their corresponding ground states. researchgate.net While all fluorenones are generally weak emitters, the solvent plays a crucial role in modulating their fluorescence quantum yields. researchgate.net

In hydrogen-bonding solvents, the excited-state dynamics become more complex. For the parent molecule, fluoren-9-one, studies in strong hydrogen bond-donating solvents like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) show that photoexcitation leads to ultrafast photodissociation of the hydrogen bonds formed in the ground state. ebi.ac.uk The subsequent relaxation involves two main pathways: vibrational relaxation in the free fluorenone's excited singlet state (S1) and solvent reorganization, which includes the making and reorganization of hydrogen bonds. ebi.ac.uk The similar lifetimes of the S1 states for both free and hydrogen-bonded molecules suggest a dynamic equilibrium is established in the excited state. ebi.ac.uk

The excited-state reactivity of fluorene (B118485) derivatives is also solvent-dependent. For instance, the photochemistry of 2,7-dimethoxy-9-fluorenol in methanol (B129727) and aqueous methanol involves competing homolytic and heterolytic cleavage pathways. scispace.com Upon irradiation, the primary photoproducts are 2,7-disubstituted-9-fluorenes and 2,7-disubstituted-9-methoxyfluorenes, which arise from radical and carbocation intermediates, respectively. scispace.com The formation of a methoxy ether product indicates that a quinone methide intermediate is formed via a heterolytic pathway, which is then trapped by the solvent. scispace.com Simultaneously, a homolytic cleavage of the C-O bond at the 9-position generates a fluorenyl radical, which can abstract a hydrogen atom from the solvent to yield the corresponding fluorene. scispace.com This illustrates how the solvent can act not just as a medium influencing photophysical rates but also as a reactant in the excited-state chemical transformation.

Table 2: Photophysical Data for Fluorenone in Different Solvents

| Solvent | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Stokes Shift (cm⁻¹) | Fluorescence Quantum Yield (Φf) |

|---|---|---|---|---|

| Cyclohexane | 378 | 432 | 3400 | 0.021 |

| Acetonitrile | 380 | 457 | 4500 | 0.027 |

| Ethanol | 382 | 479 | 5600 | 0.006 |

Data for the parent fluorenone, illustrating general solvent effects. researchgate.net

Reactivity, Chemical Transformations, and Derivatization Studies of 2,3 Dimethoxy 9h Fluoren 9 One

General Reactivity Profile of the Fluorenone Core

The fluorenone core is an aromatic system characterized by a central five-membered ring containing a ketone group, flanked by two benzene (B151609) rings. This structure is generally planar, which allows for extensive π-electron conjugation. wikipedia.org The carbonyl group (C=O) is electron-withdrawing, which influences the electronic properties of the entire molecule, making fluorenones effective electron acceptors. researchgate.net This electron-deficient nature is a key factor in their utility for creating electron-transport materials used in organic electronic devices. rsc.orgresearchgate.net

The fluorene (B118485) skeleton possesses multiple reactive sites that allow for various chemical transformations and the synthesis of functionalized polymers and intermediates. researchgate.netresearchgate.net While the 9-position is a common site for modification in fluorene, in fluorenones this position is occupied by the carbonyl oxygen. researchgate.net The reactivity, therefore, primarily involves the carbonyl group itself, the aromatic rings, and any substituents attached to them. The aromatic rings can undergo electrophilic aromatic substitution, with the regioselectivity influenced by existing substituents. orgosolver.com The carbonyl group can participate in reactions typical of ketones, although its reactivity is modulated by its integration into the rigid, conjugated ring system.

Reactions Involving Methoxy (B1213986) Substituents

In 2,3-Dimethoxy-9H-fluoren-9-one, the two methoxy groups (-OCH₃) are attached to one of the benzene rings. The methoxy group is a strong electron-donating group due to the resonance effect of the oxygen atom's lone pairs of electrons. uoanbar.edu.iq This electron donation increases the electron density of the aromatic ring to which it is attached, making it more susceptible to electrophilic aromatic substitution (EAS) compared to unsubstituted benzene. orgosolver.comuoanbar.edu.iq The methoxy group is an ortho, para-directing group, meaning it directs incoming electrophiles to the positions ortho and para to itself. orgosolver.com However, in the case of this compound, the substitution pattern will be influenced by the combined directing effects of both methoxy groups and the fused ring system.

Demethoxylation is a crucial chemical transformation that involves the cleavage of the C-O bond of a methoxy group, typically converting an aryl methyl ether into a phenol (B47542) or a diol. researchgate.net This reaction is significant in the catabolism of lignin-derived aromatic compounds and in synthetic chemistry for modifying the electronic and structural properties of molecules. researchgate.netnih.gov Various methods have been developed to achieve the demethoxylation of aromatic compounds.

In the context of this compound, demethoxylation would yield 2,3-dihydroxy-9H-fluoren-9-one. This transformation can be achieved through several pathways:

Catalytic Demethoxylation: Certain catalysts, such as γ-alumina, have been shown to possess high performance for both demethylation and demethoxylation of aromatic compounds containing methoxy groups. google.com These catalysts are often low-cost and can be used to obtain the hydroxylated aromatic product in high yield. google.com

Chemical Reagents: The reaction of aromatic ethers with potassium metal in the presence of an oxygen atmosphere has been observed to cause in situ demethoxylation. tandfonline.com This process is believed to proceed through a radical reaction system involving a key anion radical intermediate. tandfonline.com

Microbial and Enzymatic Pathways: A number of microorganisms are capable of O-demethylating aromatic compounds under both anaerobic and aerobic conditions. researchgate.netnih.gov For instance, acetogenic bacteria like Clostridium thermoaceticum can perform O-demethylation, and cytochrome P450 enzymes are known to catalyze this reaction in microbial aromatic catabolism. researchgate.netnih.gov These biocatalytic methods are part of emerging strategies for valorizing lignin, which is rich in methoxylated aromatic units. researchgate.net

Table 1: Summary of Aromatic Demethoxylation Methods

| Method | Reagents/Conditions | Product Type | Reference |

|---|---|---|---|

| Catalytic | γ-alumina containing catalyst | Aromatic alcohol (phenol) | google.com |

| Chemical | Potassium metal, oxygen atmosphere | Biphenyl (B1667301) (via coupling and demethoxylation) | tandfonline.com |

| Microbial (Anaerobic) | Enterobacteriaceae, fermentative conditions | Phenols, other reduced products | nih.gov |

Oxidative Transformations of Fluorenones

The fluorenone core can undergo various oxidative transformations, which are central to its application in materials science and synthesis. lookchem.comacs.org These reactions can lead to the formation of new C-C bonds, the generation of polymers, or the synthesis of more complex polycyclic frameworks. lookchem.comnih.gov

Electropolymerization is a common method for synthesizing conducting polymer films directly onto an electrode surface. wikipedia.orgresearchgate.net For fluorene and its derivatives, this process typically involves the anodic oxidation of the monomer. researchgate.net The oxidation generates radical cations, which then couple to form dimers and subsequently longer polymer chains.

While much of the literature focuses on the electropolymerization of fluorene, fluorenone derivatives can also be polymerized. researchgate.net The electrochemical oxidation of 9-fluorenone (B1672902) in an electrolytic medium results in an insoluble polymer film deposited on the electrode. researchgate.net The structure of these polymers can be complex and sometimes ill-defined due to the possibility of oxidative coupling occurring at multiple positions on the aromatic rings, potentially leading to branched systems. utexas.edu The resulting polyfluorenone films can exhibit interesting redox behavior, conductivity, and electrochromic properties. researchgate.netutexas.edu Copolymers incorporating fluorenone units have also been synthesized via chemical or electrochemical oxidation, yielding materials with tunable electronic properties and red-light emission. acs.org

The fluorenone moiety is photoactive and can participate in photocatalyzed reactions. thieme-connect.comthieme-connect.de Interestingly, 9-fluorenone itself can act as an inexpensive, metal-free photocatalyst for the oxidation of alcohols to carbonyl compounds using visible light and air as the oxidant. thieme-connect.comacs.org This indicates that the fluorenone core can be readily excited to a state where it can mediate electron transfer processes. Mechanistic studies suggest that these reactions involve the formation of peroxide and superoxide (B77818) radicals as the active oxidizing species. thieme-connect.comthieme-connect.de

Furthermore, the fluorene skeleton can be oxidized to fluorenone via photocatalysis. In one study, the irradiation of fluorene with visible light in the presence of a rutile-type TiO₂ photocatalyst and oxygen led to the selective oxidation of the C-H bond at the 9-position to produce fluorenone with high yield. rsc.org The proposed mechanism involves the formation of a fluorene cation radical through a ligand-to-metal charge transfer (LMCT) process. rsc.org Self-photocatalysis has also been reported for the synthesis of benzo[b]fluorenones from enone-ynes, where the substrate itself initiates the oxidative transformation under blue-light irradiation. rsc.org

Electropolymerization Mechanisms Involving Fluorenone Oxidation

Synthetic Utility and Derivatization Strategies

This compound is a valuable intermediate in the synthesis of more complex molecules, particularly advanced polymers. Its structure allows for derivatization through reactions involving the methoxy groups, the aromatic rings, or the carbonyl function.

A key application of this compound is its use as a monomer for the synthesis of spirobifluorene-based polymers. rsc.org In a documented synthesis, this compound was reacted with a lithiated dimethoxybiphenyl derivative to construct the spiro center, ultimately forming 2,2',3,3''-Tetramethoxy-9,9'-spirobifluorene. rsc.org This spiro-compound can then be demethylated to the corresponding tetrahydroxy derivative, which serves as a monomer for creating Polymers of Intrinsic Microporosity (PIMs). rsc.org

Table 2: Synthetic Application of this compound

| Starting Material | Key Reagent | Intermediate Product | Final Application | Reference |

|---|

Derivatization strategies can also leverage the reactivity of the methoxy groups. As discussed in section 5.2.1, demethoxylation provides a straightforward route to 2,3-dihydroxy-9H-fluoren-9-one. The resulting hydroxyl groups can then be used for further functionalization, for example, through etherification or esterification, to fine-tune the properties of the molecule for specific applications in materials or medicinal chemistry.

Synthesis of New Functionalized Fluorenone Derivatives from this compound

The synthesis of novel functionalized fluorenone derivatives from this compound is a cornerstone of its chemical utility. Researchers have successfully synthesized various derivatives by targeting different positions on the fluorene ring. thieme-connect.de For instance, a boron trifluoride-catalyzed reaction of 9-(phenylethynyl)-9H-fluoren-9-ols with 2-aminobenzamides has been shown to produce highly functionalized (Z)-2-((2-(9H-fluoren-9-ylidene)-1-phenylethylidene)amino) benzamides in excellent yields. thieme-connect.de This reaction proceeds via a proposed allene (B1206475) carbocation intermediate. thieme-connect.de

Furthermore, the presence of N-bromosuccinimide in the reaction mixture leads to the formation of (E)-5-bromo-2-((2-bromo-2-(9H-fluoren-9-ylidene)-1-phenylethylidene)amino)benzamides, demonstrating the potential for selective halogenation. thieme-connect.de The versatility of this approach is highlighted by the successful use of N-aryl substituted 2-aminobenzamides and aminosulfonamides as reaction partners. thieme-connect.de

Another significant derivatization involves the synthesis of 9H-fluorenone-based 1,2,3-triazole analogues using click chemistry. nih.gov This method has been employed to create a library of compounds with potential biological activities. nih.gov

Cross-Coupling Reactions (e.g., Sonogashira, Suzuki-Miyaura) for Further Molecular Elaboration

Cross-coupling reactions are powerful tools for creating carbon-carbon and carbon-heteroatom bonds, and they have been extensively used to elaborate the structure of fluorenone derivatives. nih.govrsc.orgorganic-chemistry.orgnanochemres.org

The Sonogashira coupling , a palladium-catalyzed reaction between a terminal alkyne and an aryl or vinyl halide, has been successfully applied to fluorenone systems. nih.govnih.govnih.gov For example, 2-bromofluoren-9-one can be cleanly reacted with alkynes to produce acetylenic fluoren-9-ones in high yields. nih.gov The reaction conditions for Sonogashira couplings have been optimized, with studies showing that the choice of palladium catalyst and ligands can significantly impact the reaction's efficiency. nih.govnih.gov

Similarly, the Suzuki-Miyaura coupling , which involves the reaction of an organoboron compound with an organohalide, is another key strategy for modifying fluorenones. nih.govrsc.orgorganic-chemistry.orgcolab.ws This reaction allows for the introduction of various aryl and vinyl groups onto the fluorenone scaffold. nih.gov The use of hindered ether solvents like 2,2,5,5-tetramethyloxolane (TMO) has been shown to be effective for Suzuki-Miyaura reactions, offering a more sustainable alternative to traditional volatile organic solvents. rsc.org

The table below summarizes representative examples of cross-coupling reactions involving fluorenone derivatives.

Nucleophilic Substitution and Other Chemical Modifications

Nucleophilic substitution reactions offer another avenue for the functionalization of fluorenone derivatives. cuni.czresearchgate.netcaltech.edu The carbonyl group at the C-9 position is a key site for nucleophilic attack. For instance, Grignard reagents can react with fluorenone, although the mechanism can be complex, involving both nucleophilic addition and single-electron transfer pathways. acs.org

The synthesis of polysubstituted 9H-fluoren-9-ones has been achieved through a sequence involving ortho-lithiation of unprotected benzoic acids, followed by a Stille cross-coupling reaction and remote metalation. researchgate.net This strategy allows for the concise and stereoselective synthesis of a diverse range of fluorenone derivatives. researchgate.net

Hantzsch Reaction for the Synthesis of Fluorenyl-Hydrazonothiazole Derivatives

The Hantzsch thiazole (B1198619) synthesis has been effectively utilized to prepare fluorenyl-hydrazonothiazole derivatives. mdpi.comktu.edumdpi.comresearchgate.netresearchgate.net This reaction typically involves the condensation of a thiourea (B124793) or thioamide with an α-haloketone. In the context of fluorenone, 2-(9H-fluoren-9-ylidene)hydrazine-1-carbothioamide serves as a key starting material. mdpi.commdpi.comresearchgate.net

Reaction of this carbothioamide with various α-halocarbonyl compounds in solvents like THF or 1,4-dioxane (B91453) yields the corresponding fluorenyl-hydrazonothiazole derivatives. mdpi.commdpi.comresearchgate.net Interestingly, while a base catalyst can shorten the reaction time, it is not always necessary for the synthesis of these thiazoles. mdpi.commdpi.comresearchgate.net

Mechanistic Investigations of Chemical Transformations of Fluorenone Derivatives

Understanding the mechanisms of chemical transformations involving fluorenone derivatives is crucial for optimizing reaction conditions and designing new synthetic routes. researchgate.netjmaterenvironsci.comscispace.comsciencepublishinggroup.comaustinpublishinggroup.com

Identification of Intermediates and Control Experiments

Kinetic studies and the identification of reaction intermediates are vital for elucidating reaction mechanisms. For example, in the oxidation of fluorene derivatives to fluorenones by chromium(VI), the reaction shows a first-order dependence on the oxidant and fractional-first order dependence on the fluorene derivative and hydrogen ion concentrations. jmaterenvironsci.com This suggests the formation of an intermediate complex between the fluorene derivative and the oxidizing agent. jmaterenvironsci.com

Similarly, in the permanganate (B83412) oxidation of fluorenone hydrazone, the formation of a 1:1 intermediate complex between the hydrazone and the active permanganate species has been proposed. scispace.comaustinpublishinggroup.com The final oxidation product in this reaction is 9H-fluorenone, which has been confirmed by GC/MS analysis and FT-IR spectroscopy. scispace.com Control experiments, such as the addition of radical scavengers, can help determine the involvement of free radical pathways in these reactions. scispace.com

Application of Quantum Chemical Calculations in Reaction Mechanism Elucidation

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become an indispensable tool for investigating reaction mechanisms at the molecular level. researchgate.netacs.orgresearchgate.netsolubilityofthings.comrsc.org These calculations can provide valuable insights into the energetics of reaction pathways, the structures of transition states, and the nature of intermediates. researchgate.netrsc.org

For instance, quantum chemical calculations have been used to study the Grignard reaction with fluorenone, helping to understand the competition between nucleophilic addition and single-electron transfer pathways. acs.org These calculations revealed that the radical mechanism is more likely with substrates that have a low reduction potential and may be sterically hindered. acs.org

In the context of photocatalysis, quantum chemical calculations have been employed to elucidate the photolysis mechanisms of compounds in the presence of fluorenone, which can act as a photosensitizer. researchgate.net These studies can predict the cleavage of specific bonds and the formation of degradation products. researchgate.net

The table below provides a summary of compounds mentioned in this article.

Computational and Theoretical Chemistry Studies of 2,3 Dimethoxy 9h Fluoren 9 One

Density Functional Theory (DFT) Calculations for Ground State Properties

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic structure of many-body systems. It is a method of choice for determining the ground-state properties of molecules due to its favorable balance of accuracy and computational cost.

Geometry Optimization and Electronic Structure Analysis

A fundamental step in computational analysis is geometry optimization, where the molecule's lowest energy structure is determined. For a fluorenone derivative, this involves calculating the bond lengths, bond angles, and dihedral angles that define its three-dimensional shape. DFT methods, such as the widely used B3LYP functional with a basis set like 6-31G(d,p), are employed to find this minimum energy conformation.

The electronic structure analysis that follows reveals how electrons are distributed within the molecule. The presence of two electron-donating methoxy (B1213986) (-OCH₃) groups on the fluorenone core is expected to significantly influence this distribution. These groups increase the electron density on the aromatic rings, which in turn affects the molecule's reactivity and intermolecular interactions. While precise bond lengths and angles for 2,3-Dimethoxy-9H-fluoren-9-one are not available from the searched literature, studies on similar substituted fluorenones confirm that DFT calculations provide geometries in good agreement with experimental data from X-ray crystallography.

Analysis of Frontier Molecular Orbitals (HOMO/LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier orbitals. The energy of the HOMO relates to the ability to donate an electron, while the LUMO energy relates to the ability to accept an electron. The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical parameter that indicates the molecule's chemical reactivity and kinetic stability.

The table below illustrates typical HOMO-LUMO energy values and gaps for related fluorenone derivatives as calculated by DFT, demonstrating the influence of different substituents.

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| 9-Fluorenone (B1672902) (unsubstituted) | -6.5 | -2.8 | 3.7 |

| 2,7-Diaminofluorenone (donating groups) | -5.8 | -2.5 | 3.3 |

| 2,7-Dinitrofluorenone (withdrawing groups) | -7.2 | -3.5 | 3.7 |

Note: This table is illustrative, based on general principles and data for related compounds, not specific calculations for this compound.

Computational Studies of Vibrational Frequencies and Raman Scattering Activities

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, is a key technique for molecular characterization. DFT calculations can predict the vibrational frequencies and their corresponding intensities, providing a theoretical spectrum that aids in the interpretation of experimental data. The calculation involves computing the second derivatives of the energy with respect to atomic displacements, which yields the force constants and vibrational modes of the molecule.

For this compound, specific vibrational modes would be associated with the stretching and bending of its functional groups, such as the C=O stretch of the ketone, C-O stretches of the methoxy groups, and various vibrations of the aromatic fluorene (B118485) backbone. Comparing the calculated spectrum with an experimental one allows for precise assignment of the observed spectral bands. Furthermore, the calculation of Raman scattering activities helps to identify which vibrational modes will be most prominent in a Raman spectrum.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Modeling

To understand how a molecule interacts with light, leading to phenomena like absorption and fluorescence, its excited states must be investigated. Time-Dependent Density Functional Theory (TD-DFT) is the most common method for modeling the electronic excited states of medium to large-sized molecules.

Prediction of Electronic Excitation Energies and Absorption Spectra

TD-DFT calculations are used to predict the vertical excitation energies, which correspond to the energy required to promote an electron from a ground state orbital to a vacant orbital without a change in molecular geometry. These energies are directly related to the absorption of light. The calculations also yield oscillator strengths, which predict the intensity of these electronic transitions.

For a molecule like this compound, the lowest energy transitions are typically π-π* transitions associated with the conjugated fluorenone system and potentially n-π* transitions involving the non-bonding electrons on the ketone oxygen. The electron-donating methoxy groups are expected to cause a bathochromic (red) shift in the main absorption bands compared to the unsubstituted 9-fluorenone. By calculating the primary electronic transitions, a theoretical UV-Vis absorption spectrum can be generated.

The table below shows representative TD-DFT calculation results for a related donor-acceptor fluorene chromophore, illustrating the kind of data obtained.

| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) |

| S₀ → S₁ | 2.61 | 475 | 1.25 |

| S₀ → S₂ | 3.44 | 360 | 0.18 |

| S₀ → S₃ | 3.75 | 330 | 0.22 |

Note: This table is an example based on data for a substituted fluorene derivative and does not represent specific results for this compound.

Correlation Between Computational Results and Experimental Photophysical Properties, Including Non-Radiative Pathways

A key application of computational chemistry is to build a bridge between a molecule's electronic structure and its observed photophysical properties, such as fluorescence and phosphorescence. After a molecule absorbs light and reaches an excited state, it can relax through several pathways. Radiative pathways involve the emission of light (fluorescence from a singlet state or phosphorescence from a triplet state). Non-radiative pathways, such as internal conversion and intersystem crossing, involve the dissipation of energy as heat without light emission.

TD-DFT can be used to model the potential energy surfaces of the ground and excited states. By locating minima on these surfaces and the points where they intersect (conical intersections), researchers can map out the likely de-excitation pathways. For fluorenone derivatives, the competition between radiative decay (leading to light emission) and non-radiative decay (which quenches emission) is critical to their application in materials like OLEDs. Computational studies can help elucidate how the methoxy substituents on the fluorenone core influence the energies of different excited states (e.g., singlet vs. triplet states) and the barriers for intersystem crossing, thereby predicting the molecule's emissive potential.

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations are instrumental in exploring the conformational landscape and intermolecular interactions of this compound. These computational approaches can predict the most stable three-dimensional structures of the molecule and simulate its behavior over time, providing a dynamic picture of its interactions with itself and its environment.

Intermolecular interactions are critical in determining the crystal structure and material properties of organic compounds. For fluorenone derivatives, these interactions are typically a combination of van der Waals forces, dipole-dipole interactions, and, where applicable, hydrogen bonding. rsc.orgresearchgate.net In the case of this compound, the primary intermolecular forces are expected to be:

π-π Stacking: The planar aromatic rings of the fluorenone core can stack on top of each other, a common interaction in aromatic compounds that contributes significantly to crystal packing.

Dipole-Dipole Interactions: The carbonyl group (C=O) at the 9-position introduces a significant dipole moment. These dipoles can align in the crystal lattice, leading to stabilizing electrostatic interactions. oup.com

C-H···O Interactions: Weak hydrogen bonds can form between the hydrogen atoms of the aromatic rings or methoxy groups and the oxygen atom of the carbonyl group or the methoxy groups of neighboring molecules.

Table 1: Predicted Intermolecular Interactions in this compound

| Interaction Type | Description |

| π-π Stacking | Attraction between the aromatic rings of adjacent molecules. |

| Dipole-Dipole | Electrostatic interaction between the permanent dipoles of the carbonyl groups. |

| C-H···O Hydrogen Bonds | Weak electrostatic interactions between C-H bonds and oxygen atoms. |

Investigation of Charge Transfer Phenomena within the Molecular System

Charge transfer phenomena are fundamental to the electronic and photophysical properties of many organic molecules. In this compound, intramolecular charge transfer (ICT) can occur, particularly upon photoexcitation. The methoxy groups are electron-donating, while the carbonyl group is electron-withdrawing. This donor-acceptor character can lead to a shift in electron density from the methoxy-substituted benzene (B151609) ring towards the carbonyl group.

Theoretical methods such as Time-Dependent Density Functional Theory (TD-DFT) are commonly employed to study electronic transitions and charge transfer characteristics. researchgate.net These calculations can predict the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), the nature of electronic transitions (e.g., n→π* or π→π*), and the extent of charge transfer. mdpi.com

For aromatic ketones, the presence of electron-donating substituents like methoxy groups can influence the energy of the charge-transfer state. researchgate.net This can have a significant impact on the molecule's absorption and emission spectra. While specific TD-DFT results for this compound are not detailed in the available literature, general principles suggest that the methoxy groups will raise the energy of the HOMO, which is typically localized on the aromatic system, and may have a smaller effect on the LUMO, which often has significant character on the carbonyl group. This would lead to a smaller HOMO-LUMO gap compared to the unsubstituted fluorenone, resulting in a red-shift (a shift to longer wavelengths) in the absorption and emission spectra.

Table 2: Predicted Effects of Methoxy Substituents on Electronic Properties of 9H-Fluoren-9-one

| Property | Predicted Effect of 2,3-Dimethoxy Substitution | Rationale |

| HOMO Energy | Increase | Electron-donating nature of methoxy groups. |

| LUMO Energy | Minor change | LUMO is primarily localized on the carbonyl group. |

| HOMO-LUMO Gap | Decrease | Consequence of the increased HOMO energy. |

| Absorption/Emission Wavelength | Red-shift | A smaller energy gap corresponds to longer wavelengths. |

It is important to note that these are predictions based on the known electronic effects of the functional groups and computational studies on related compounds. Detailed theoretical investigations specifically targeting this compound would be necessary to provide quantitative data and a more precise understanding of its computational and theoretical chemistry.

Advanced Applications in Materials Science and Chemical Systems Excluding Clinical Research

Fluorenone Derivatives in Organic Electronics and Optoelectronic Devices

The rigid, planar structure and conjugated π-system of the fluorenone core make it an attractive building block for organic electronic materials. The introduction of electron-donating methoxy (B1213986) groups at the 2 and 3 positions can modulate the electronic properties of the molecule, influencing its performance in devices such as Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs).

Organic Light-Emitting Diodes (OLEDs) and Their Performance

Fluorene (B118485) and fluorenone derivatives are widely investigated for their potential in OLED technology due to their high photoluminescence quantum yields and good charge transport characteristics. The emission color and efficiency of these materials can be tuned by chemical modification.

While specific data on the electroluminescence efficiency of 2,3-Dimethoxy-9H-fluoren-9-one as a primary emitter is not extensively documented in publicly available research, the photophysical properties of methoxy-substituted fluorenones provide valuable insights. A comprehensive study on a range of fluorenones with methoxy groups at different positions reveals that the location of these substituents is critical in determining the fluorescence and radiationless deactivation pathways. rsc.orgresearchgate.net

For instance, methoxy substituents at the meta positions relative to the carbonyl group can significantly influence the excited-state properties. rsc.orgresearchgate.net In the case of this compound, the methoxy groups are at positions that can be considered meta and para with respect to the carbonyl group through the conjugated system. This substitution pattern is expected to lead to a red-shift in the emission spectrum compared to the parent fluorenone. The fluorescence quantum yield of fluorenone derivatives is highly dependent on the substitution pattern, with some derivatives exhibiting strong blue or green emission. rsc.org

It is important to note that fluorenone derivatives can also be incorporated into OLEDs as host materials or as part of a co-host system to enhance device performance.

The performance of fluorenone-based OLEDs is intrinsically linked to the molecular structure of the emitting material. Key parameters that are influenced by the structure include the HOMO/LUMO energy levels, the singlet-triplet energy gap, and the quantum yield of fluorescence.

A study on various methoxy-substituted fluorenones demonstrated that substituents at the para positions have a minimal effect on the fluorescence quantum yield and lifetime, whereas meta substituents can significantly alter these properties. rsc.orgresearchgate.net An increase in the number of meta-methoxy substituents leads to a progressive dominance of non-radiative decay pathways, which is attributed to the stabilization of the singlet-excited state through partial charge transfer from the methoxy groups to the carbonyl group. rsc.orgresearchgate.net This suggests that the specific 2,3-dimethoxy substitution pattern will have a distinct influence on the photophysical properties compared to other isomers like 2,7-dimethoxyfluorenone.

The table below summarizes the photophysical properties of various methoxy-substituted fluorenones in acetonitrile (B52724), highlighting the impact of the substituent position.

Table 1: Photophysical Properties of Methoxy-Substituted Fluorenones in Acetonitrile

| Compound | Substitution Pattern | Absorption Max (nm) | Emission Max (nm) | Fluorescence Quantum Yield (Φf) |

|---|---|---|---|---|

| Fluorenone | Unsubstituted | 378 | 530 | 0.03 |

| 2-Methoxyfluorenone | 2-methoxy | 432 | 575 | <0.01 |

| 3-Methoxyfluorenone | 3-methoxy | 380 | 535 | 0.03 |

| 2,7-Dimethoxyfluorenone | 2,7-dimethoxy | 440 | 580 | <0.01 |

| 3,6-Dimethoxyfluorenone | 3,6-dimethoxy | 382 | 540 | 0.03 |

Data sourced from a comprehensive study on the photophysics of methoxy-substituted fluorenones. rsc.orgresearchgate.net

Emitter Materials and Their Efficiency in Electroluminescence

Semiconducting Polymers Incorporating Fluorenone Units

Fluorenone units can be integrated into polymer backbones to create semiconducting materials for various organic electronic applications. These polymers often exhibit desirable properties such as good solubility, processability, and thermal stability. nih.govingentaconnect.com The incorporation of the electron-accepting fluorenone moiety can be used to tune the band gap of the resulting polymer.

For example, a fluorenone-based alternating copolymer, PFN-DPPF, was synthesized and shown to have a small band gap and a low HOMO level. rsc.org This polymer demonstrated good performance as the active layer in organic thin-film transistors. rsc.org While this specific example does not use the 2,3-dimethoxy substituted fluorenone, it highlights the potential of the fluorenone scaffold in designing new semiconducting polymers. The synthesis of spirobifluorene-based polymers has also utilized 2,3-dimethoxyfluorenones as key precursors. ingentaconnect.com

Organic Field-Effect Transistors (OFETs) Utilizing Fluorenone Derivatives

Fluorenone derivatives are also explored as active materials in OFETs. researchgate.netfigshare.com The performance of these devices is largely determined by the charge carrier mobility of the organic semiconductor. The molecular packing and electronic structure of the fluorenone derivative play a crucial role in determining this mobility.

Research on fluorenone-based small molecules for OFETs has shown that these materials can exhibit p-channel or n-channel behavior depending on the substituents. researchgate.netrsc.org For instance, a fluorenone derivative with alkylated double thiophene (B33073) showed p-channel characteristics with a hole mobility of 0.02 cm²/Vs. researchgate.net In contrast, nitro-functionalized fluorenones have been investigated as n-type semiconductors. rsc.org

While there is no specific report on the OFET performance of this compound, the established principles suggest that its performance would be influenced by the electron-donating nature of the methoxy groups and the resulting molecular packing in the solid state. The development of fluorenone-based copolymers has also led to materials with high hole mobilities, reaching up to 0.15 cm²/Vs in air. rsc.orgresearchgate.net

Fluorenones as Photosensitizers and Photoactive Materials in Chemical Processes

The carbonyl group in the fluorenone structure allows it to act as a photosensitizer, a molecule that can absorb light and transfer the energy to another molecule, thereby initiating a chemical reaction. beilstein-journals.orgbeilstein-journals.org This property is harnessed in various photocatalytic processes.

Fluorenone and its derivatives are known to be effective triplet photosensitizers. beilstein-journals.org Upon absorption of light, they can undergo intersystem crossing to a long-lived triplet state. This triplet state can then transfer its energy to other molecules, such as oxygen, to generate reactive singlet oxygen, or it can directly interact with organic substrates to promote reactions like C-H functionalization. beilstein-journals.orgnih.gov

Studies have shown that fluorenone can be used as a photocatalyst for various organic transformations, including the synthesis of thiomorpholine (B91149) and in direct C-H fluorination reactions. beilstein-journals.orgbeilstein-journals.org The efficiency and selectivity of these reactions can be influenced by the substituents on the fluorenone core. The photophysical data on methoxy-substituted fluorenones suggests that the 2,3-dimethoxy substitution would alter the energy of the triplet state and the efficiency of intersystem crossing, thereby affecting its performance as a photosensitizer. rsc.orgresearchgate.net

The table below lists some chemical compounds mentioned in this article.

Role in Supramolecular Chemistry and Host-Guest Complexation

Supramolecular chemistry focuses on chemical systems composed of a discrete number of assembled molecular subunits or components. The interactions that hold these systems together are non-covalent, including hydrogen bonding, van der Waals forces, π-π stacking, and hydrophobic effects. mdpi.comunibo.it Within this field, host-guest chemistry involves the binding of a "guest" molecule within the cavity or framework of a "host" molecule. mdpi.comunibo.it

The fluorenone scaffold is a subject of interest in supramolecular chemistry due to its rigid, planar, and aromatic nature, which makes it an excellent candidate for building well-defined, shape-persistent structures. researchgate.net While direct studies on this compound as a host or guest are not extensively documented, the characteristics of its molecular framework allow for logical postulation of its potential roles. The electron-rich aromatic rings can participate in π-π stacking interactions, a common organizing force in supramolecular assemblies. The carbonyl group can act as a hydrogen bond acceptor, and the methoxy groups can also participate in hydrogen bonding, further directing the assembly of complex structures.

Derivatives of the fluorene core have been successfully employed as versatile building blocks for constructing clathrates and macrocyclic hosts. For instance, 4,4′-(Fluorene-9,9-diyl)diphenol has been shown to be an effective clathrate host, capable of forming inclusion compounds with various small organic molecules. researchgate.net This demonstrates the inherent capability of the fluorene skeleton to form ordered, crystalline host-guest complexes. researchgate.net The formation of these complexes is driven by a combination of hydrogen bonds and other non-covalent interactions, which create specific cavities to accommodate guest molecules. researchgate.net

The potential non-covalent interactions involving the this compound scaffold are critical for its role in supramolecular assembly.

Table 1: Potential Non-Covalent Interactions of this compound in Supramolecular Systems

| Interaction Type | Participating Moiety on the Compound | Potential Role in Host-Guest Chemistry |

| π-π Stacking | Fluorene aromatic system | Stabilization of stacked assemblies with other aromatic guests or hosts. |

| Hydrogen Bonding | Carbonyl group (C=O) as an acceptor | Binding of protic guest molecules like alcohols or water. |

| Hydrogen Bonding | Methoxy groups (-OCH₃) as acceptors | Formation of directed bonds with suitable hydrogen-donating molecules. |

| Van der Waals Forces | Entire molecular surface | General contribution to the stability of the host-guest complex. |

| Dipole-Dipole Interactions | Polar carbonyl group | Orientation-specific interactions within the supramolecular structure. |

By modifying the fluorene core, it is possible to create host structures with tailored cavities, leading to selective guest binding. The principles of molecular recognition, driven by the complementarity of shape and chemical properties between host and guest, are central to these applications. unibo.it

Application as Ligands in Organometallic Catalysis

In organometallic catalysis, ligands play a crucial role by binding to a central metal atom and modulating its electronic and steric properties, thereby controlling the activity, selectivity, and stability of the catalyst. While this compound itself is not a classical ligand, its rigid backbone serves as an excellent scaffold for the synthesis of more complex ligand systems. The fluorenone structure can be functionalized to introduce atoms with lone pairs of electrons (like N, S, P) that can effectively coordinate to metal centers.

A pertinent example is the conversion of fluoren-9-one into thiosemicarbazone derivatives. ujpronline.com These derivatives are Schiff bases that incorporate sulfur and nitrogen atoms, which are excellent donors for transition metals. The resulting fluoren-9-one thiosemicarbazone can act as a ligand in various catalytic reactions. ujpronline.com The synthesis involves the condensation of fluoren-9-one with a thiosemicarbazide, a straightforward reaction that highlights the utility of the fluorenone carbonyl group as a chemical handle for derivatization. ujpronline.com

The properties of the fluorenone scaffold are advantageous for ligand design:

Rigidity: The rigid structure helps to define a precise coordination geometry around the metal center, which can lead to high selectivity in catalytic transformations.

Tunability: The aromatic rings can be substituted with various functional groups (like the methoxy groups in the title compound) to fine-tune the electronic properties of the ligand and, consequently, the catalytic activity of the metal complex.

Conjugation: The extended π-system can influence the electronic properties of the metal center and participate in electron transfer processes relevant to catalysis.

It is also noteworthy that palladium catalysis is frequently used in the synthesis and functionalization of fluorenone derivatives themselves, indicating the compatibility of this chemical class with transition metal chemistry. nih.govnih.gov

Table 2: Functionalization of the Fluorenone Scaffold for Catalytic Applications

| Functional Group Addition | Resulting Ligand Type | Potential Metal Partners | Potential Catalytic Applications |

| Thiosemicarbazide condensation | Thiosemicarbazone | Palladium (Pd), Copper (Cu), Nickel (Ni) | Cross-coupling reactions, oxidation/reduction reactions. |

| Reaction with phosphines | Phosphine-fluorenone hybrid | Rhodium (Rh), Iridium (Ir), Palladium (Pd) | Hydrogenation, hydroformylation. |

| Amination/Imine formation | Schiff Base (N-donor) | Cobalt (Co), Iron (Fe), Ruthenium (Ru) | Polymerization, asymmetric synthesis. |

Integration into Molecular Machinery and Advanced Devices

The photophysical and electronic properties of the fluorenone core make it a highly valuable component in materials science, particularly for advanced devices and molecular machinery. Fluorene-based materials are known for their high photoluminescence quantum yields, thermal stability, and tunable electronic characteristics, making them prime candidates for organic electronics. researchgate.netacs.org